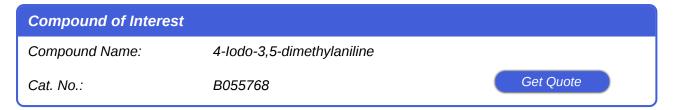


Technical Guide: 1H NMR Spectrum of 4-lodo-3,5-dimethylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of **4-lodo-3,5-dimethylaniline**. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted ¹H NMR data set based on the analysis of structurally similar molecules. The methodologies for spectral acquisition and the logical workflow for spectral interpretation are also detailed.

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of **4-lodo-3,5-dimethylaniline** is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ¹H NMR Spectral Data for **4-lodo-3,5-dimethylaniline**



Signal	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Ar-H	~6.5 - 7.0	Singlet	2H	Aromatic Protons (H-2, H-6)
NH ₂	~3.5 - 4.5	Broad Singlet	2H	Amine Protons
СНз	~2.2 - 2.4	Singlet	6Н	Methyl Protons (at C-3, C-5)

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shift of the NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for acquiring the ¹H NMR spectrum of **4-lodo-3,5-dimethylaniline**. This procedure is based on standard practices for the analysis of aromatic amines.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **4-lodo-3,5-dimethylaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for ¹H NMR and will not obscure the signals of interest.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.
- Solvent: CDCl₃
- Temperature: 298 K (25 °C)



- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Acquisition Parameters:
 - Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
 - Spectral Width (SW): A range of approximately -2 to 12 ppm is sufficient to cover the expected signals.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum manually or automatically.
 - Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.
 - Integrate the signals to determine the relative number of protons.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for analyzing the ¹H NMR spectrum to confirm the structure of **4-lodo-3,5-dimethylaniline**.

Figure 1. Workflow for the analysis of the 1H NMR spectrum of 4-lodo-3,5-dimethylaniline.

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